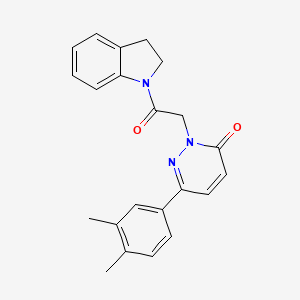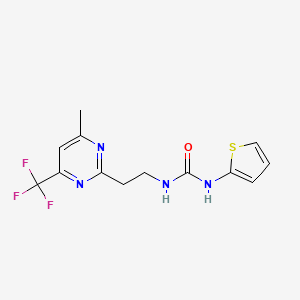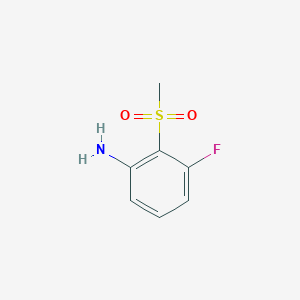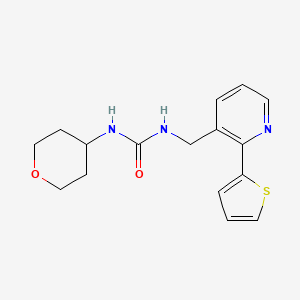![molecular formula C15H14BrNO4 B2602219 [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 474904-67-1](/img/structure/B2602219.png)
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been synthesized using different methods, including the use of palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, it has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.
Effets Biochimiques Et Physiologiques
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to exhibit antiviral and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate. One direction is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and bacterial infections. Another direction is the study of its mechanism of action and its interaction with different enzymes and proteins. In addition, further research is needed to determine its potential toxicity and side effects.
Méthodes De Synthèse
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can be synthesized using different methods. One of the most commonly used methods is the palladium-catalyzed cross-coupling reaction between 5-bromo-2-furoic acid and N-[(1-phenylethyl)carbamoyl]chloride. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF). The reaction yields [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate as a white solid.
Applications De Recherche Scientifique
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In addition, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10(11-5-3-2-4-6-11)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h2-8,10H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWSWGYBOPSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)
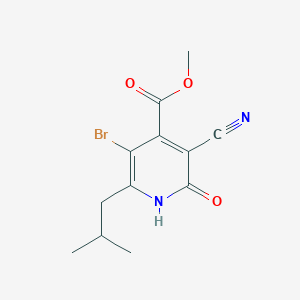
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)
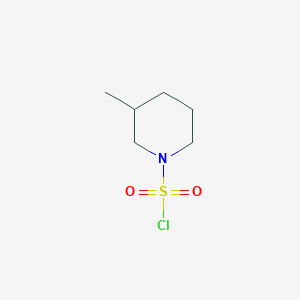
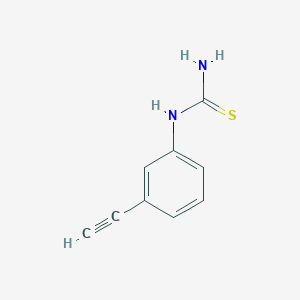
![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)
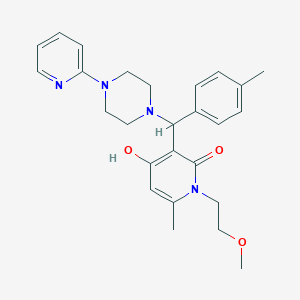
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)
![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)
